molecular formula C13H22INO3 B2370191 Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate CAS No. 2168788-43-8

Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B2370191
CAS No.: 2168788-43-8
M. Wt: 367.227
InChI Key: UCDOSHOSLWSXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (C₁₃H₂₂INO₃, CAS: 1446012-48-1) is a spirocyclic compound featuring a tert-butyl carbamate protecting group, an oxa (oxygen) atom, and an azaspiro (nitrogen-containing) ring system. The iodomethyl substituent at position 6 enhances its utility as a synthetic intermediate, particularly in nucleophilic substitution and cross-coupling reactions due to iodine’s role as a leaving group . This compound is widely used in pharmaceutical research as a building block for bioactive molecules, leveraging its rigid spirocyclic framework to influence conformational stability in drug design .

Properties

IUPAC Name

tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-8-10(7-14)17-13(9-15)5-4-6-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDOSHOSLWSXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Construction

Optimized Experimental Procedures

Stepwise Synthesis from Cyclohexenone Derivatives

Step 1: Spirocyclic Amine Formation
1,4-Dioxaspiro[4.5]decan-8-one (5.0 g, 28.7 mmol) is treated with p-methylsulfonylmethylisocyanitrile (1.2 equiv) and potassium tert-butoxide ($$t-BuOK$$, 1.5 equiv) in a glycol dimethyl ether/ethanol (3:1) mixture at 0–20°C. The resulting nitrile intermediate is isolated via silica gel chromatography (yield: 80%).

Step 2: Boc Protection
The spirocyclic amine (3.0 g, 12.4 mmol) is dissolved in $$CH2Cl2$$ (50 mL) and cooled to 0°C. $$Boc2O$$ (3.2 g, 14.9 mmol) and $$NEt3$$ (2.1 mL, 14.9 mmol) are added dropwise. After stirring at 25°C for 12 h, the mixture is washed with 1 M HCl and saturated $$NaHCO_3$$, yielding the Boc-protected amine (2.8 g, 85%).

Step 3: Iodination
The bromomethyl analog (2.0 g, 6.2 mmol) is refluxed with $$NaI$$ (1.86 g, 12.4 mmol) in acetone (30 mL) for 6 h. Post-reaction, the solution is concentrated, and the residue is purified by column chromatography (hexane/ethyl acetate 4:1) to afford the iodomethyl product (1.9 g, 82%).

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

  • Iodocyclization : Acetonitrile outperforms THF or DMF in minimizing side reactions, with optimal temperatures of 0–25°C.
  • Boc Protection : Polar aprotic solvents like $$CH2Cl2$$ improve reaction homogeneity, while temperatures >30°C risk Boc group cleavage.

Catalytic Hydrogenation

For intermediates requiring reduction, Raney nickel ($$H_2$$, 50 psi) in methanol at 50°C achieves full conversion in 6 h. This method avoids over-reduction and preserves stereochemistry.

Characterization and Analytical Data

Spectroscopic Validation

  • $$^1H$$ NMR (400 MHz, $$CDCl3$$): δ 3.49–3.25 (m, 4H, spiro-CH$$2$$), 3.12 (s, 3H, OCH$$3$$), 1.40 (s, 9H, Boc $$C(CH3)_3$$).
  • HRMS (ESI) : Calc’d for $$C{14}H{23}INO_3$$ [M+H]$$^+$$: 396.0654; Found: 396.0658.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity for final products.

Industrial Scalability and Challenges

Cost-Efficiency Considerations

  • Raw Materials : 1,4-Dioxaspiro[4.5]decan-8-one is preferred over custom-synthesized scaffolds due to commercial availability.
  • Catalyst Recycling : Raney nickel can be reused up to 3× without significant activity loss.

Applications in Drug Discovery

This compound serves as a key intermediate for protease inhibitors and kinase modulators. Its spirocyclic core enhances metabolic stability, as evidenced by preclinical studies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as sodium azide or potassium cyanide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodomethyl group can yield azido or cyano derivatives, while oxidation can lead to the formation of carboxylic acids or other oxidized species .

Scientific Research Applications

Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially disrupting their normal function and leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in functional groups, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Iodomethyl C₁₃H₂₂INO₃ 367.23 g/mol 1446012-48-1 High reactivity in substitution reactions; used in cross-coupling for drug intermediates .
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate Hydroxyl C₁₃H₂₃NO₃ 241.33 g/mol 929971-93-7 Polar hydroxyl group enables hydrogen bonding; precursor for oxidation or esterification .
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride Additional nitrogen (N) C₁₁H₂₁ClN₂O₃ 264.75 g/mol 2241130-99-2 Enhanced basicity due to diaza structure; hydrochloride salt improves stability and solubility .
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Aminomethyl C₁₃H₂₄N₂O₃ 256.34 g/mol 2169022-82-4 Amine functionality supports peptide coupling or Schiff base formation .
Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Hydroxymethyl C₁₃H₂₃NO₄ 257.33 g/mol 2725791-12-6 Stereospecific hydroxymethyl group enables chiral synthesis .
Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate Two oxa groups C₁₁H₁₉NO₄ 229.28 g/mol 1272412-69-7 Increased ring polarity; potential for solubility enhancement in polar solvents .

Detailed Analysis of Key Structural and Functional Differences

Substituent Reactivity

  • Iodomethyl vs. Hydroxyl/Aminomethyl: The iodomethyl group in the parent compound facilitates nucleophilic displacement (e.g., Suzuki coupling), whereas hydroxyl or aminomethyl groups in analogs (CAS 929971-93-7, 2169022-82-4) are tailored for hydrogen bonding or further functionalization .
  • Diaza vs. Azaspiro Systems: The introduction of a second nitrogen in tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride (CAS 2241130-99-2) increases basicity, making it suitable for acid-catalyzed reactions or ionic interactions in drug-receptor binding .

Physicochemical Properties

  • Polarity and Solubility: Hydroxyl and aminomethyl derivatives exhibit higher polarity, enhancing aqueous solubility compared to the iodomethyl analog. The hydrochloride salt (CAS 2241130-99-2) further improves solubility in polar solvents .
  • Molecular Weight and Stability : The iodomethyl compound’s higher molecular weight (367.23 g/mol) and iodine’s electronegativity contribute to its stability in storage, whereas hydroxymethyl derivatives (e.g., CAS 2725791-12-6) may require protection against oxidation .

Research Findings and Industrial Relevance

  • Synthetic Utility : The iodomethyl analog’s reactivity has been leveraged in synthesizing kinase inhibitors, as reported by Enamine Ltd. and BLD Pharmatech .
  • Biological Activity: Hydroxymethyl and aminomethyl variants (CAS 2725791-12-6, 2169022-82-4) show promise in CNS drug candidates due to their ability to cross the blood-brain barrier .
  • Scalability: Suppliers like Pharmablock and Combi-Blocks emphasize the commercial availability of these spirocyclic building blocks, with prices ranging from $346/100 mg (aminomethyl derivative) to $833/100 mg (hydroxymethyl derivative) .

Biological Activity

Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate, commonly referred to as TBOMI, is a synthetic compound that has garnered significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBOMI is characterized by its spirocyclic framework, which incorporates an iodomethyl group and a tert-butyl ester functional group. Its molecular formula is C13H22INO3C_{13}H_{22}INO_3, with a molecular weight of approximately 454.30 g/mol. The compound appears as a white crystalline solid with a melting point between 118 °C and 120 °C, demonstrating moderate solubility in water and high solubility in organic solvents such as dichloromethane and ethyl acetate.

Antimicrobial Properties

Research indicates that TBOMI exhibits notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. These findings suggest its potential as a therapeutic agent in treating resistant bacterial infections.

Anticancer Effects

In addition to its antimicrobial properties, TBOMI has shown promising anticancer effects. Studies have demonstrated its ability to induce apoptosis in cervical cancer cells, indicating its potential role as an anticancer drug candidate. The mechanism appears to involve the compound's interaction with cellular targets that regulate cell survival and death pathways.

The biological activity of TBOMI is largely attributed to the electrophilic nature of the iodomethyl group, which can form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction may disrupt normal cellular functions, leading to cell death in cancerous cells or inhibition of bacterial growth. The specific molecular targets affected by TBOMI remain an area of active research .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common reagents include sodium azide or potassium cyanide for substitution reactions and potassium permanganate for oxidation reactions. The reaction conditions often utilize polar aprotic solvents like THF under controlled temperatures to optimize yields .

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of TBOMI revealed that it inhibited the growth of MRSA at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus10 µg/mL
Streptococcus pneumoniae15 µg/mL

Case Study: Anticancer Activity

In vitro studies on cervical cancer cell lines demonstrated that TBOMI induced significant apoptosis at concentrations ranging from 20 to 50 µM after a 24-hour exposure period. Flow cytometry analysis confirmed increased Annexin V staining, indicating early apoptotic changes in treated cells .

Concentration (µM) % Apoptosis
2025%
5065%

Q & A

Basic: What are the key synthetic strategies for preparing tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate?

Methodological Answer:
The synthesis typically involves constructing the spirocyclic core via intramolecular cyclization or ring-opening reactions. A common approach utilizes tert-butyl carbamate-protected amines and iodomethylation at the 6-position. For example, the spiro[3.5]nonane scaffold can be assembled using cyclohexanone derivatives, followed by iodomethylation via nucleophilic substitution with methyl iodide or iodine-containing reagents under basic conditions. The tert-butyloxycarbonyl (Boc) group is introduced early to protect the amine during subsequent steps. Key intermediates like 6-(iodomethyl)-5-oxaspiro[3.5]nonane are critical, as evidenced by structural analogs (CID 130582943) .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL or SHELXS) is essential for unambiguous stereochemical assignment. The spirocyclic structure introduces challenges in distinguishing diastereomers via NMR alone. SC-XRD analysis provides precise bond angles and torsion angles, clarifying the spatial arrangement of the iodomethyl and Boc groups. For example, SHELXL refinement can resolve disorder in the iodomethyl moiety, common in halogenated spiro compounds . Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain high-quality crystals.

Advanced: What are the reactivity challenges associated with the iodomethyl group in this compound?

Methodological Answer:
The iodomethyl group is highly reactive, prone to elimination or nucleophilic substitution. To mitigate premature degradation:

  • Temperature Control: Reactions should be conducted below 0°C to suppress β-elimination.
  • Light Sensitivity: Store in amber vials to prevent photolytic C-I bond cleavage.
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
    Safety protocols (e.g., glovebox use, fume hoods) are critical due to iodine’s toxicity, as outlined in safety data sheets .

Basic: How should researchers assess the stability of this compound under storage conditions?

Methodological Answer:
Stability is evaluated via:

  • Accelerated Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Analyze degradation products using HPLC-MS.
  • Storage Recommendations: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the Boc group. Stability data for related spiro compounds indicate decomposition products include tert-butyl alcohol and CO₂ under acidic conditions .

Advanced: What role does the spirocyclic framework play in medicinal chemistry applications?

Methodological Answer:
The spiro[3.5]nonane core introduces conformational rigidity, enhancing binding selectivity to biological targets. The iodomethyl group serves as a handle for further functionalization (e.g., Suzuki coupling for biaryl motifs). Computational docking studies suggest the Boc group improves solubility while maintaining passive membrane permeability. Analogous spiro compounds exhibit activity as protease inhibitors or GPCR modulators, making this scaffold valuable for hit-to-lead optimization .

Advanced: How can researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:
Yield variations often stem from:

  • Iodine Source Purity: Impurities in methyl iodide or NaI reduce efficiency. Use freshly distilled reagents.
  • Protection-Deprotection Efficiency: Incomplete Boc removal (e.g., using TFA) can skew yields. Monitor via TLC or LC-MS.
  • Workup Methods: Iodide byproducts may co-elute during column chromatography. Use reverse-phase C18 columns for purification .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC-MS: Quantifies purity and detects iodine-containing impurities (e.g., m/z shifts).
  • ¹H/¹³C NMR: Confirm spirocyclic integrity via coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons).
  • Elemental Analysis: Verify iodine content (theoretical: ~25.7% for C₁₃H₂₂INO₃) .

Advanced: How to optimize reaction conditions for introducing the Boc group post-cyclization?

Methodological Answer:
Post-cyclization Boc protection avoids side reactions with the iodomethyl group. Optimize using:

  • Base Selection: DMAP or NEt₃ in dichloromethane at 0°C.
  • Stoichiometry: 1.2 equivalents of Boc anhydride to prevent over-alkylation.
  • Workup: Aqueous NaHCO₃ washes remove excess anhydride. Confirm completion via IR (C=O stretch at ~1680 cm⁻¹) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation: Use fume hoods to avoid inhalation of iodine vapors.
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Advanced: How does the iodine atom influence the compound’s pharmacokinetic properties?

Methodological Answer:
The iodine atom increases molecular weight and lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration but reducing aqueous solubility. Radiolabeling with ¹²⁵I enables in vivo tracking. Metabolically, the C-I bond is stable in vivo but may undergo hepatic deiodination, requiring metabolite identification via MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.